Monopotassium maleate
CAS No.: 689-82-7
Cat. No.: VC8471644
Molecular Formula: C4H2K2O4
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 689-82-7 |
---|---|
Molecular Formula | C4H2K2O4 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | potassium;(Z)-4-hydroxy-4-oxobut-2-enoate |
Standard InChI | InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-; |
Standard InChI Key | SHPKCSFVQGSAJU-UAIGNFCESA-L |
Isomeric SMILES | C(=C\C(=O)[O-])\C(=O)[O-].[K+].[K+] |
SMILES | C(=CC(=O)[O-])C(=O)O.[K+] |
Canonical SMILES | C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Introduction
Chemical Structure and Molecular Properties
Monopotassium maleate (chemical formula: ) is characterized by its ionic structure, comprising a maleate anion and a potassium cation. The maleate ion, derived from maleic acid (), features two carboxylate groups () conjugated with a double bond. The potassium ion () balances the charge, resulting in a stable salt. Key molecular properties include:
Property | Value |
---|---|
Molecular Weight | 172.18 g/mol |
SMILES | |
InChI | InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Charge | Neutral |
Stereochemistry | Racemic |
The compound’s structure enables participation in redox and substitution reactions, with the carboxylate groups acting as reactive sites . Its optical activity is negligible due to the racemic nature of the maleate ion, which lacks defined stereocenters .
Synthesis and Production Methods
Laboratory Synthesis
Monopotassium maleate is synthesized via neutralization of maleic acid with potassium hydroxide ():
The reaction occurs in aqueous medium under controlled pH conditions, typically between 6–7, to ensure complete proton transfer. Evaporation of the solvent yields crystalline monopotassium maleate .
Industrial Production
Industrial-scale production often employs maleic anhydride as a precursor. Reacting maleic anhydride () with in water generates the salt:
Process optimization focuses on pH control and crystallization techniques to achieve high purity (>99%) .
Challenges and Side Reactions
Reactions involving potassium salts are prone to side reactions such as isomerization (conversion to fumarate derivatives) and polymerization. For example, elevated temperatures in dimethyl sulfoxide (DMSO) promote Michael addition reactions with amines, a pathway observed in analogous alkali maleates . While lithium and sodium maleates exhibit higher reactivity in such conditions, potassium variants require stricter temperature control to minimize decomposition .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
Monopotassium maleate undergoes oxidation to form potassium fumarate () using agents like potassium permanganate ():
Reduction with sodium borohydride () yields potassium succinate ():
Substitution Reactions
The carboxylate groups participate in nucleophilic substitution with alkyl halides (e.g., ) to form ester derivatives:
Such reactions are pivotal in polymer chemistry, where maleate esters serve as crosslinking agents .
Applications in Scientific Research
Biochemical Studies
Monopotassium maleate acts as a chelating agent, binding divalent metal ions () to modulate enzyme activity. In metabolic pathway analyses, it influences citrate synthase and malate dehydrogenase kinetics by altering cofactor availability .
Pharmaceutical Intermediates
The compound is investigated as a precursor in drug synthesis. For instance, its reaction with primary amines in DMSO yields -substituted aspartic acids, intermediates in neuromodulator development . A representative synthesis involves:
Yields vary (45–70%) depending on the amine’s steric and electronic properties .
Industrial Uses
In polymer manufacturing, monopotassium maleate stabilizes free-radical polymerization reactions. It also serves as a buffering agent in adhesives and coatings, maintaining pH during curing processes .
Biological Activity and Toxicological Profile
Mechanistic Insights
As a metal chelator, monopotassium maleate disrupts metalloenzyme function. For example, it inhibits alkaline phosphatase by sequestering ions essential for catalytic activity . In cellular metabolism, it interferes with the tricarboxylic acid (TCA) cycle by competing with endogenous dicarboxylates.
Comparison with Related Compounds
Monopotassium Malate vs. Maleate
Monopotassium malate () is structurally distinct, featuring a hydroxyl group absent in maleate. This difference confers higher water solubility and altered metabolic pathways, as malate is a TCA cycle intermediate .
Alkali Maleates
Lithium and sodium maleates exhibit greater reactivity in organic syntheses compared to potassium derivatives. For instance, monolithium maleate reacts with amines at 25°C, whereas potassium variants require temperatures >100°C .
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